2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a compound that features both a piperidine ring and an acetic acid functionality, making it interesting for various biochemical applications. The compound is characterized by its unique structure, which combines elements that may influence biological activity, particularly in medicinal chemistry.
This compound can be synthesized through various chemical processes, often involving piperidine derivatives and acetic acid. The specific pathways for synthesis can vary based on the desired yield and purity of the final product.
2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid can be classified as an acetic acid derivative and a piperidine derivative. Its structure suggests potential applications in pharmaceuticals due to the presence of functional groups that may interact with biological targets.
The synthesis of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with acetylating agents followed by carboxylation to introduce the acetic acid moiety.
The molecular structure of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid consists of:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 225.25 g/mol. The structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The compound can participate in several chemical reactions:
In typical reactions involving this compound:
The mechanism of action for 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its polar functional groups.
Research has indicated that similar compounds exhibit varying degrees of biological activity, suggesting potential therapeutic applications.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often used to assess purity and stability over time.
2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid has potential applications in:
The systematic IUPAC name 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid (CAS: 1936026-35-5) precisely defines its molecular architecture: a piperidine ring bearing an acetyl group at the nitrogen atom, a hydroxyl group at the 3-position, and an acetic acid moiety attached to the same carbon [1] . Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol. The SMILES notation (OC(=O)CC₁(O)CCCN(C₁)C(=O)C) and InChIKey (JOKPYLIGYLNWFU-UHFFFAOYSA-N) provide machine-readable descriptors of its connectivity [1] .
Structurally, this compound integrates three pharmacologically significant features:
Table 1: Structural Features and Functional Group Analysis
Structural Element | Chemical Significance | Potential Pharmacological Role |
---|---|---|
Piperidine ring | Provides conformational rigidity and basicity | Facilitates membrane penetration and target binding |
C3-Hydroxyl group | Forms hydrogen bonds; enhances hydrophilicity | Modulates solubility and target affinity |
Acetic acid moiety | Enables salt formation; participates in conjugation | Improves water solubility; allows prodrug design |
N-Acetyl group | Neutralizes piperidine basicity; metabolic stability | Reduces first-pass metabolism; alters pharmacokinetics |
The geminal substitution of hydroxyl and acetic acid groups at C3 imposes significant steric constraints, potentially locking the piperidine in specific chair or boat conformations. This geometry may influence binding to biological targets compared to unsubstituted piperidines or 4-hydroxylated analogs like 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid (CAS: 1515181-42-6) [9]. Nuclear Magnetic Resonance (NMR) and crystallographic analyses confirm the quaternary carbon at C3 disrupts ring symmetry, leading to distinct diastereotopic proton environments in the methylene groups .
Piperidine derivatives have evolved as privileged structures in prodrug design due to their metabolic stability and structural versatility. The historical trajectory of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is contextualized within two key developments:
Antiviral Prodrug Innovations: U.S. Patent US7745625B2 details piperazine- and piperidine-based prodrugs targeting HIV. These compounds exploit enzymatic hydrolysis of esters or phosphates to release active agents. While not referencing the exact compound, this patent establishes design principles applicable to 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid—specifically, using the acetic acid moiety for esterification or amide formation to mask polar groups and enhance bioavailability. For example, prodrugs like Fosdevirine utilize piperidine nitrogens for solubility modulation, a strategy transferable to derivatives of this scaffold [6].
Phospholipid-Based Delivery Systems: Phospholipid prodrugs leverage endogenous enzymes like phospholipase A₂ for site-specific activation. Though not piperidine-specific, these systems demonstrate how carboxylic acid groups (as in the acetic acid moiety) can be conjugated to lipid carriers. This approach informed later piperidine prodrugs where the acetic acid is esterified with lipophilic alcohols, improving blood-brain barrier penetration [3].
Table 2: Evolution of Piperidine Prodrug Platforms
Era | Prodrug Class | Activation Mechanism | Relevance to Target Compound |
---|---|---|---|
1990s | Piperidine phosphates | Alkaline phosphatase hydrolysis | Inspired phosphate derivatization of C3-OH |
2000s | Amino acid esters (e.g., Valacyclovir) | Peptide transporter uptake; esterase cleavage | Model for ester-linked prodrugs via acetic acid |
2010s | Phospholipid conjugates | Phospholipase A₂ cleavage | Carboxylic acid conjugation strategy |
The synthesis of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid itself employs classical heterocyclic chemistry: acetylation of 3-hydroxypiperidine followed by carboxymethylation under basic conditions, achieving yields >60% after purification. This synthetic accessibility facilitated its exploration as an intermediate for more complex analogues, such as 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride (CAS: 2138555-45-8), where the carboxylic acid is converted to hydrazide for further derivatization .
Acetylation of the piperidine nitrogen in 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid serves dual purposes:
Hydroxylation at C3 introduces critical polarity and stereochemical complexity:
Table 3: Impact of Functional Groups on Molecular Behavior
Functional Group | Effect on Solubility (logS) | Effect on Permeability (Papp) | Metabolic Consequences |
---|---|---|---|
N-Acetyl | ↑ Lipophilicity (logP +0.4) | ↑ Transcellular diffusion | ↓ CYP3A4-mediated degradation |
C3-Hydroxyl | ↑ Hydrophilicity (logS -1.2) | ↓ Passive permeability | ↑ Phase II conjugation sites |
Acetic acid | pH-dependent solubility | Limited passive diffusion | ↑ Renal clearance; prodrug potential |
Biocatalytic hydroxylation, exemplified by steroidal C19-functionalization, demonstrates the regioselective power of enzymes like cytochrome P450s. While 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is synthesized chemically, enzymatic methods could enable asymmetric hydroxylation for chiral derivatives. Recent advances in fungal hydroxylases (e.g., Thanatephorus cucumeris) achieve >80% regioselectivity at unactivated carbons, a strategy potentially applicable to piperidine precursors [8].
The carboxylic acid group enables diverse prodrug strategies:
These modifications exemplify modern prodrug design—exploiting chemical moieties not merely as inert carriers but as substrates for targeted enzymatic activation, thereby optimizing drug delivery and therapeutic efficacy.
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2